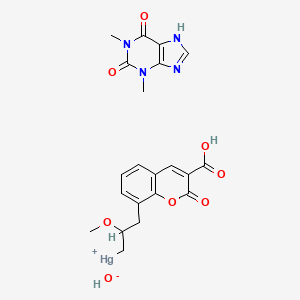
Mercumatilin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of mercumatilin involves the introduction of a mercurated propyl group to the coumarin ring. The specific synthetic route and reaction conditions are not widely documented in open literature. the general approach involves the mercuration of a propyl group followed by its attachment to the coumarin ring through a series of organic reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring the stability and purity of the compound. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Mercumatilin undergoes various chemical reactions, including:
Oxidation: The mercurated propyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the mercurial component.
Substitution: The compound can undergo substitution reactions, particularly at the coumarin ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can introduce various functional groups to the coumarin ring.
Aplicaciones Científicas De Investigación
Mercumatilin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying mercurial diuretics.
Biology: Investigated for its effects on biological systems, particularly its diuretic properties.
Medicine: Explored for its potential therapeutic uses, especially in conditions requiring diuresis.
Mecanismo De Acción
Mercumatilin exerts its effects primarily through its interaction with biological systems as a diuretic. The mercurated propyl group plays a crucial role in its activity, likely interacting with specific molecular targets in the kidneys to promote diuresis. The exact molecular pathways and targets involved are still under investigation, but it is believed to influence ion transport and water reabsorption in renal tubules .
Similar Compounds:
Dicumarol: An anticoagulant with a similar coumarin structure.
Warfarin: Another anticoagulant, widely used in clinical settings.
Novobiocin: An antibiotic with a coumarin core structure.
Uniqueness: this compound is unique due to its mercurated propyl group, which imparts distinct chemical and biological properties. Unlike dicumarol and warfarin, which are primarily anticoagulants, this compound’s primary function is as a diuretic. This structural difference highlights its unique mechanism of action and therapeutic potential .
Propiedades
Número CAS |
692248-08-1 |
|---|---|
Fórmula molecular |
C21H22HgN4O8 |
Peso molecular |
659.0 g/mol |
Nombre IUPAC |
[3-(3-carboxy-2-oxochromen-8-yl)-2-methoxypropyl]mercury(1+);1,3-dimethyl-7H-purine-2,6-dione;hydroxide |
InChI |
InChI=1S/C14H13O5.C7H8N4O2.Hg.H2O/c1-8(18-2)6-9-4-3-5-10-7-11(13(15)16)14(17)19-12(9)10;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h3-5,7-8H,1,6H2,2H3,(H,15,16);3H,1-2H3,(H,8,9);;1H2/q;;+1;/p-1 |
Clave InChI |
IQHCCUCQCKCLOA-UHFFFAOYSA-M |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O)C[Hg+].[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




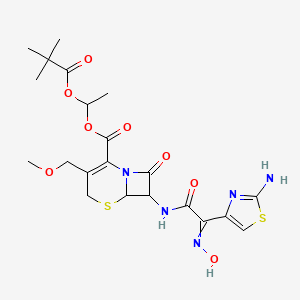
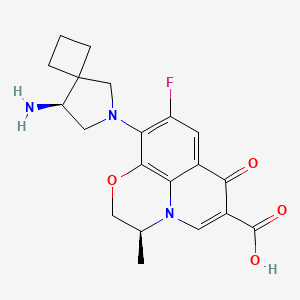
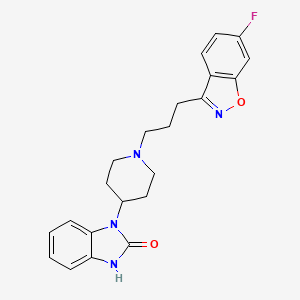
![2-[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782292.png)
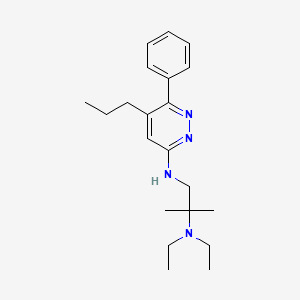

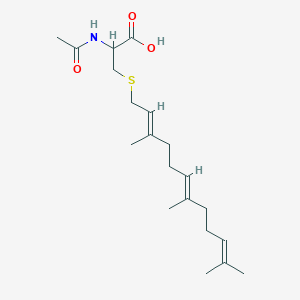

![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)
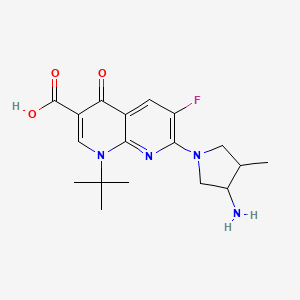
![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)

![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)